2-(2-Hydroxy-1-naphthyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCXDZUOPZXGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303896 | |

| Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-45-9 | |

| Record name | 10441-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Hydroxy-1-naphthyl)acetic acid CAS number

An In-depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid

Introduction

This compound, identified by the CAS number 10441-45-9 , is a naphthalene derivative with significant relevance in the fields of organic synthesis and agricultural science.[1] Structurally related to the well-known synthetic auxin, 1-Naphthaleneacetic acid (NAA), this compound serves as a valuable tool for investigating plant growth regulation and development.[1] Its primary role in research is as a rooting agent, where it is utilized to stimulate the vegetative propagation of plants from cuttings.[1] Beyond its applications in plant science, this compound is a key intermediate in various organic synthesis pathways, facilitating the development of novel chemical entities.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, analytical characterization techniques, and safety and handling procedures.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its effective application and handling in a research setting. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10441-45-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2][5] |

| Molecular Weight | 202.21 g/mol | [1][2][5] |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [1][5] |

| Synonyms | (2-hydroxy-1-naphthyl)acetic acid | [4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Solubility | Soluble in methanol, chloroform, dichloromethane, and ethanol; slightly soluble in water and ether. | [6] |

Table 1: Physicochemical properties of this compound.

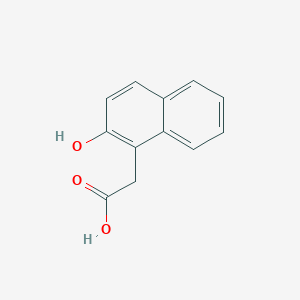

The structure of this compound, featuring a carboxylic acid group attached to a naphthalene ring with a hydroxyl substituent, is depicted in the following diagram.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

Several synthetic routes have been reported for the preparation of this compound. The choice of a particular method depends on the availability of starting materials, desired yield, and scalability.

Synthesis via Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one

One documented method involves the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one, which is the lactone of the target acid.[1] This intramolecular ester serves as a stable intermediate that, upon treatment with an acid catalyst, yields the desired product.[1]

Figure 2: Synthesis of this compound via hydrolysis.

Experimental Protocol:

-

Dissolve naphtho[2,1-b]furan-2(1H)-one in a suitable solvent such as aqueous ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

One-Pot Synthesis

Another approach involves a one-pot synthesis reacting 2-hydroxy-1-naphthaldehyde with mercaptoacetic acid and aniline in ethanol at low temperatures.[1] This method has been reported to produce a high yield of a related derivative, and the principle can be adapted.[1]

Experimental Protocol:

-

To a stirred solution of 2-hydroxy-1-naphthaldehyde in ethanol, add mercaptoacetic acid and aniline at a low temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to stir at this temperature for a specified period.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized this compound.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in the molecule.[1]

Expected Vibrational Frequencies: [1]

-

O-H Stretching (phenolic): A broad absorption band in the region of 3500-3200 cm⁻¹.

-

O-H Stretching (carboxylic acid): A very broad band from 3300-2500 cm⁻¹.

-

C=O Stretching (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C Stretching (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: Bands in the 1320-1210 cm⁻¹ (carboxylic acid) and 1260-1000 cm⁻¹ (phenol) regions.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[1]

Expected Fragmentation Pathways: [1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z 202.[2]

-

Loss of H₂O: Dehydration involving the hydroxyl and carboxylic acid groups could lead to a fragment at m/z 184.

-

Loss of COOH: Decarboxylation can result in a fragment at m/z 157.

-

Loss of CH₂COOH: Cleavage of the acetic acid moiety can produce a fragment at m/z 143.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity of this compound and for its quantitative analysis in various matrices.[7] While specific methods for this compound are not detailed, methods for the related 1-Naphthaleneacetic acid can be adapted.[8][9]

Figure 3: General analytical workflow for the characterization of this compound.

Applications in Research and Development

The primary application of this compound stems from its structural similarity to auxins, a class of plant hormones.[1]

-

Plant Growth Regulation: It is investigated for its role in promoting root formation in plant cuttings, making it a valuable tool in horticulture and agriculture for vegetative propagation.[1]

-

Organic Synthesis: This compound serves as a versatile intermediate for the synthesis of more complex molecules and novel chemical entities.[1]

-

Research Chemical: It is used in studies of radical reaction mechanisms, such as those involving hydroxyl and sulfate radicals, which can provide insights into environmental degradation processes.[1]

Safety and Handling

For research purposes only. Not intended for diagnostic or therapeutic use.[1][2] As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the related compound 1-Naphthaleneacetic acid provides relevant safety information.[10]

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[10] May also cause respiratory irritation.[10]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11][12]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice.[13]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11][12]

-

-

Handling and Storage:

-

Personal Protective Equipment (PPE):

References

-

This compound | C12H10O3 | CID 294566 - PubChem. [Link]

-

Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]

-

1-Naphthaleneacetic acid - Wikipedia. [Link]

-

Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique - Soil & Environment. [Link]

-

Synthesis of naphthyl-acetic acid - ResearchGate. [Link]

-

2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)- | C13H12O3 | CID - PubChem. [Link]

-

1-naphthylacetic acid - AERU - University of Hertfordshire. [Link]

-

Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]

-

Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke - eurl-pesticides.eu. [Link]

-

Inclusion of 1-Naphthylacetic Acid and 2-(1-Naphthyl)acetamide into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini | Request PDF - ResearchGate. [Link]

- US2655531A - Method of making naphthaleneacetic acid - Google P

-

Material Safety Data Sheet - 1-Naphthylacetic acid, 99% - Cole-Parmer. [Link]

-

What is 1-Naphthaleneacetic acid used for - Knowledge - Bloom Tech. [Link]

-

FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid | Request PDF - ResearchGate. [Link]

- US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ca.bloomtechz.com [ca.bloomtechz.com]

- 7. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 8. se.org.pk [se.org.pk]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. bio.vu.nl [bio.vu.nl]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxy-1-naphthyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with the chemical formula C12H10O3.[1] It belongs to the family of auxin plant hormones and is structurally related to the synthetic auxin 1-Naphthaleneacetic acid (NAA).[1] This compound is of significant interest in organic chemistry and agricultural research, primarily for its role as a rooting agent to stimulate the vegetative propagation of plants.[1] It also serves as a crucial intermediate in various organic syntheses, facilitating the development of new chemical entities.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties influence its reactivity, solubility, and biological activity.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | [1][2] |

| CAS Number | 10441-45-9 | [1] |

| Melting Point | 129-130°C (for a related derivative) | [3] |

| Appearance | Colorless crystalline solid (for a related compound) | [1] |

| Solubility | Limited solubility in water. Generally soluble in organic solvents like ethanol and acetone.[4] | [4] |

| pKa | Not explicitly found for this compound, but for the related 1-Naphthaleneacetic acid, the pKa is 4.24.[5] | [5] |

Spectroscopic Profile

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.[1] Key expected vibrational frequencies include:

-

O-H Stretching (Phenolic): A broad absorption band in the region of 3500-3200 cm⁻¹.[1]

-

O-H Stretching (Carboxylic Acid): A very broad trough between 2500 and 3300 cm⁻¹.[6]

-

C=O Stretching (Carboxylic Acid): A strong absorption band around 1730 cm⁻¹.[6]

-

C-H Bending (Aromatic): Peaks in the range of 692-801 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound were not found in the search results, related compounds offer insights into the expected chemical shifts. For instance, in a derivative of 1-naphthylacetic acid, the naphthalene protons (Nap-H) appear in the range of δ 7.98-7.45 ppm, and the methylene protons (Nap-CH2) are observed around δ 4.16-4.07 ppm.[8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. While specific data for this compound was not available, analysis of the related 1-naphthaleneacetic acid is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Synthesis and Purification

Several synthetic routes for this compound and its derivatives have been reported, often involving condensation reactions or the hydrolysis of intermediates.[1]

Example Synthetic Pathway: Acid-Catalyzed Hydrolysis

One documented method involves the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one, which is the lactone of the target acid.[1]

Experimental Protocol:

-

Starting Material: Naphtho[2,1-b]furan-2(1H)-one.

-

Reagent: Acid catalyst (e.g., hydrochloric acid or sulfuric acid) in an aqueous solution.

-

Procedure: a. Dissolve or suspend naphtho[2,1-b]furan-2(1H)-one in the acidic solution. b. Heat the mixture under reflux for a specified period to ensure complete hydrolysis. c. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product, this compound, may precipitate out of the solution. If not, extraction with an organic solvent may be necessary.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure acid.[11]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the phenolic hydroxyl group, and the naphthalene ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to acid chlorides, and amide formation. For example, reacting it with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.

-

Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing activating hydroxyl and deactivating acetic acid groups. C-H activation strategies can also be employed for functionalization at specific positions.[12]

Applications in Research and Development

As a structural analog of the plant hormone auxin, this compound and its derivatives are valuable tools in agricultural science for studying plant growth and development.[1] In the field of drug discovery, naphthalene-containing scaffolds are present in numerous bioactive compounds.[12] The functional groups on this molecule provide handles for further chemical modification, making it a versatile building block for creating libraries of compounds for screening. For instance, derivatives of naphthylacetic acid have been conjugated with amino acids to create hydrogels with catalytic properties.[13] Furthermore, some studies have shown that 1-naphthaleneacetic acid can have effects on mammalian cells, such as inhibiting apoptosis in cell cultures, suggesting potential applications beyond plant biology.[14]

Conclusion

This compound is a multifaceted molecule with a rich chemical profile. Its well-defined physicochemical properties, combined with its versatile reactivity, make it a valuable compound for both fundamental research and applied sciences. A thorough understanding of its synthesis, spectroscopic characteristics, and chemical behavior is essential for researchers and scientists looking to exploit its potential in areas ranging from plant science to the development of novel therapeutic agents.

References

-

PubChem. This compound. [Link]

-

Knowledge. What are the synthetic methods of 1-Naphthaleneacetic Acid. [Link]

-

The Royal Society of Chemistry. Supporting information Materials and methods 1-Naphthylacetic acid (1-NAA) and phenylacetic acid were purchased from Spectrochem. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-naphthaleneacetic acid: Methods. [Link]

-

eqipped. 1-Naphthylacetic Acid Synthesis. [Link]

-

Solubility of Things. Naphthalene-1-acetic acid. [Link]

-

Wikipedia. 1-Naphthaleneacetic acid. [Link]

-

PubMed. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. [Link]

-

ResearchGate. Synthesis of naphthyl-acetic acid. [Link]

-

PubMed Central. 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. [Link]

-

The Royal Society of Chemistry. Analytical Methods. [Link]

-

PubMed. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini. [Link]

-

PubChem. 1-Naphthaleneacetic acid. [Link]

-

Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]

-

American Chemical Society. Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. [Link]

-

OpenBU. A new method for the preparation of alpha naphthyl-acetic acid. [Link]

-

ResearchGate. FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

ResearchGate. FT-IR spectra of 2-Hydroxy-1-naptahldehyde. [Link]

-

SpectraBase. 2-Naphthaleneacetic acid - Optional[1H NMR] - Spectrum. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

University of Hertfordshire. 1-naphthylacetic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HYDROXY-2-(2-HYDROXY-1-NAPHTHYL)ACETIC ACID [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Hydroxy-1-naphthyl)acetic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(2-Hydroxy-1-naphthyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 10441-45-9), a bifunctional naphthalene derivative. We will delve into its core molecular architecture, elucidate its physicochemical properties, and detail the multi-technique spectroscopic approaches required for its definitive structural confirmation. Furthermore, this document outlines robust synthetic strategies and discusses the compound's current and potential applications, particularly as a synthetic intermediate and a molecule of interest in agricultural and chemical biology. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, analytical chemistry, and the development of novel chemical entities.

Introduction: The Naphthyl Acetic Acid Scaffold in Chemical Biology

The naphthaleneacetic acid framework is a privileged scaffold in chemical and biological sciences. Its derivatives have found diverse applications, ranging from agriculture to medicine. The isomeric 1-Naphthaleneacetic acid (1-NAA) is a well-established synthetic auxin, widely used as a plant growth regulator to stimulate root formation and control fruit development.[1][2][3] In the pharmaceutical realm, a related structure, Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid), is a prominent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase enzymes.[2]

This compound distinguishes itself through a unique substitution pattern: an acetic acid moiety at the 1-position and a hydroxyl group at the 2-position. This specific arrangement introduces new chemical functionalities, including the potential for intramolecular hydrogen bonding, altered electronic properties, and metal-chelating capabilities.[1] Understanding the precise molecular structure of this compound is paramount to harnessing its potential as a versatile synthetic intermediate and exploring its unique biological activities.[1][4]

Section 1: Core Molecular Structure & Physicochemical Properties

The molecular structure of this compound is defined by a rigid naphthalene core. The acetic acid group (-CH₂COOH) is attached at the C1 position, while the hydroxyl group (-OH) is at the adjacent C2 position. This peri-substitution allows for potential intramolecular hydrogen bonding between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the carboxylic acid, which can influence the molecule's conformation and reactivity.

The molecule's chemical identity and key computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | PubChem[5] |

| CAS Number | 10441-45-9 | Benchchem, PubChem[1][5] |

| Molecular Formula | C₁₂H₁₀O₃ | Benchchem, PubChem[1][5] |

| Molecular Weight | 202.21 g/mol | Benchchem, PubChem[1][5] |

| XLogP3 | 2.3 | PubChem[5] |

| Polar Surface Area | 57.5 Ų | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

Section 2: Synthesis Strategies and Rationale

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Method 1: Hydrolysis of Naphthofuranone Intermediate

A documented and effective method involves the acid-catalyzed hydrolysis of the corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[1]

-

Causality: This approach is advantageous because the lactone serves as a stable, isolable intermediate. The intramolecular ester is less susceptible to degradation than the final product, allowing for robust purification. The subsequent hydrolysis step is typically high-yielding and clean, providing direct access to the target acid.[1]

Method 2: Condensation Reactions from 2-Naphthol

Another viable strategy involves building the acetic acid moiety onto a 2-naphthol precursor.[1] This can be accomplished through various condensation reactions, offering flexibility in reagent choice.

-

Causality: Starting with the readily available 2-naphthol makes this an attractive and often cost-effective route. The reactivity of the naphtholic ring can be precisely controlled to achieve substitution at the C1 position, making it a versatile platform for synthesizing not only the title compound but also other 1-substituted derivatives.

The general workflow, from synthesis to a fully characterized compound, is a self-validating system where each step confirms the success of the previous one.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 4. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (2-hydroxynaphthalen-1-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This technical guide provides a comprehensive overview of (2-hydroxynaphthalen-1-yl)acetic acid, a molecule of interest for researchers in synthetic chemistry and drug development. The document elucidates the compound's formal IUPAC nomenclature, details its key physicochemical properties, and proposes a robust synthetic pathway with mechanistic insights. Furthermore, it outlines a standard analytical workflow for structural characterization and purity assessment. Drawing from the known bioactivities of structurally related naphthalene and phenylacetic acid derivatives, this guide explores the compound's potential applications in medicinal chemistry, positioning it as a valuable scaffold for the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

IUPAC Name Elucidation

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (2-hydroxy-1-naphthyl)acetic acid or, more precisely, 2-(2-hydroxynaphthalen-1-yl)acetic acid .[1] This name is derived as follows:

-

Parent Structure: The core is an acetic acid molecule (-CH₂COOH).

-

Substituent: One hydrogen on the methyl group of acetic acid is replaced by a naphthalen-1-yl group. Naphthalene is a bicyclic aromatic hydrocarbon.

-

Numbering: The naphthalene ring is numbered starting from the carbon adjacent to the fused ring, moving clockwise. The acetic acid group is attached at position 1.

-

Functional Group: A hydroxyl (-OH) group is present on the naphthalene ring at position 2.

Therefore, the substituent is a "2-hydroxynaphthalen-1-yl" group, which is attached to the acetic acid, leading to the full IUPAC name.

Chemical Structure and Properties

(2-hydroxynaphthalen-1-yl)acetic acid is a solid organic compound featuring a naphthalene core functionalized with both a hydroxyl group and a carboxymethyl side chain. These functional groups make it a bifunctional molecule with potential for diverse chemical modifications.

Table 1: Physicochemical Properties of (2-hydroxynaphthalen-1-yl)acetic Acid

| Property | Value | Source |

| CAS Number | 10441-45-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | |

| Molecular Weight | 202.21 g/mol | |

| Melting Point | 150 °C | |

| Physical Form | Solid | |

| InChI Key | JXCXDZUOPZXGIA-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a practical and scalable approach involves the functionalization of a readily available precursor, 2-naphthol. The proposed protocol is adapted from analogous syntheses of hydroxylated aryl acetic acids, such as the preparation of (2-hydroxyphenyl)acetic acid.[2]

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step process involving an initial carboxylation of 2-naphthol followed by reduction. A more direct, albeit potentially lower-yielding, method is the direct alkylation of 2-naphthol. Here, we detail a robust method involving a protected hydroxynaphthaldehyde intermediate.

Sources

An In-depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(2-Hydroxy-1-naphthyl)acetic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and drug development. We will delve into the synthetic pathways for the core molecule and its analogs, explore their diverse biological activities, including anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile naphthalene-based scaffolds.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a prevalent motif in numerous biologically active compounds, both natural and synthetic.[1][2] Its rigid, bicyclic aromatic structure provides a unique scaffold for the design of molecules with diverse pharmacological properties, including anti-inflammatory, antibacterial, antioxidant, and antifungal activities.[1] The versatility of the naphthalene core allows for a wide range of structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] This guide focuses on a specific, yet highly promising, member of this family: this compound, and its growing class of derivatives that are emerging as potent anticancer and antimicrobial agents.

Physicochemical Properties of the Core Compound

A thorough understanding of the physicochemical properties of the parent molecule, this compound, is fundamental for its synthesis, derivatization, and formulation.

| Property | Value | Source |

| CAS Number | 10441-45-9 | [4] |

| Molecular Formula | C₁₂H₁₀O₃ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [4] |

| XLogP3 | 2.3 | [4] |

| Polar Surface Area | 57.5 Ų | [4] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired derivative and the availability of starting materials.

Synthesis of the Core Compound: this compound

A common precursor for the synthesis of the title compound is 2-hydroxy-1-naphthaldehyde. The synthesis of this aldehyde can be accomplished via the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol (in this case, 2-naphthol) using chloroform in a basic solution.[5][6]

-

In a three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 100 g (0.69 mole) of 2-naphthol in 300 g of 95% ethanol.

-

With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.

-

Heat the resulting solution to 70–80°C on a steam bath.

-

Begin the dropwise addition of 131 g (1.1 moles) of chloroform at a rate that maintains gentle reflux. The start of the reaction is indicated by the formation of a deep blue color.

-

After the addition is complete, continue stirring for 1 hour.

-

Remove ethanol and excess chloroform by distillation.

-

Acidify the residue with hydrochloric acid (sp. gr. 1.18) until it is acidic to Congo red paper.

-

Separate the resulting dark oil and wash it several times with hot water.

-

Purify the crude product by vacuum distillation to yield 2-hydroxy-1-naphthaldehyde.

Synthesis of Biologically Active Derivatives

A variety of derivatives with enhanced biological activities have been synthesized from 2-naphthol and 2-hydroxy-1-naphthaldehyde.

The Mannich reaction is a versatile one-pot, three-component condensation reaction involving an aldehyde, an amine, and a phenolic compound.[7] This reaction is instrumental in synthesizing aminobenzylnaphthols, a class of compounds with notable biological activities.

-

To a stirred solution of the appropriate amine in methanol, add an aqueous solution of formaldehyde (37%).

-

After 30 minutes, add a solution of 2-naphthol in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

The resulting product can be isolated by filtration and purified by recrystallization.

Caption: Workflow for the synthesis of aminobenzylnaphthol derivatives via the Mannich reaction.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of naphthalene derivatives against various cancer cell lines.

Naphthalene-substituted benzimidazole derivatives have shown significant antiproliferative activities, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[3] Similarly, novel naphthalene-chalcone hybrids have demonstrated potent anticancer activity against the A549 lung cancer cell line, with the most active compound showing an IC₅₀ value of 7.835 µM.[8] Mechanistic studies revealed that these compounds can induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[8][9] For instance, one naphthalene-chalcone derivative induced 14.23% apoptosis in A549 cells.[8]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

The anticancer effects of naphthalene derivatives are often mediated through the modulation of critical cellular signaling pathways.

-

ROS-Mediated Apoptosis: Some naphthalene derivatives induce apoptosis in human lung cancer cells through the generation of reactive oxygen species (ROS).[10] This increase in intracellular ROS leads to the modulation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), Akt, and STAT3 pathways.[7][10][11] Specifically, these compounds can increase the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK, Akt, and STAT3.[10]

Caption: ROS-mediated apoptosis induced by naphthalene derivatives.

-

Inhibition of Tubulin Polymerization: Certain naphthalene-enamide analogs act as inhibitors of tubulin polymerization, a critical process for cell division.[8][12] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]

-

Modulation of the IL-6/JAK2/STAT3 Pathway: Naphthalene–sulfonamide hybrids have been shown to exert their anticancer effects by downregulating the IL-6/JAK2/STAT3 signaling pathway, which is often overactive in cancer and promotes tumor growth and survival.[3]

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.

Mannich base derivatives of naphthol have shown potent antimicrobial activity against various bacteria, including Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, and Pseudomonas aeruginosa, as well as several Candida species.[13] 1-Aminoalkyl-2-naphthol derivatives have exhibited strong antibacterial activity against multidrug-resistant (MDR) strains, with one compound showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[14]

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate a Mueller-Hinton agar plate by swabbing the entire surface.

-

Aseptically place paper disks impregnated with the test compounds onto the agar surface.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.

The antimicrobial mechanism of naphthol derivatives is believed to involve interactions with essential microbial components. Molecular docking studies suggest that some 1-aminoalkyl-2-naphthol derivatives can bind to and inhibit key bacterial enzymes like E. coli DNA gyrase and fungal enzymes such as Candida albicans lanosterol 14α-demethylase.[14] Inhibition of these enzymes disrupts critical cellular processes, leading to microbial cell death.

Caption: Proposed mechanism of antimicrobial action of naphthol derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of this compound and related compounds.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | [1] |

| Naphthalene-substituted triazole spirodienones | Hela | 0.07 - 0.72 | [1] |

| Naphthalene-substituted triazole spirodienones | A549 | 0.08 - 2.00 | [1] |

| Naphthalene-chalcone hybrid (2j) | A549 | 7.835 | [8] |

| Naphthalene-enamide analog (5f) | Huh-7 | 2.62 | [12] |

| Naphthalene-enamide analog (5g) | Huh-7 | 3.37 | [12] |

| Naphthalene-chalcone derivative (3a) | MCF-7 | 1.42 | [9] |

Table 2: Antimicrobial Activity of Naphthol Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Mannich base derivatives of naphthol | Various bacteria and fungi | 0.1 - 0.4 µM | [13] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [14] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | 400 | [14] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium funiculosum | 400 | [14] |

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic versatility of the naphthalene scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. The elucidation of their mechanisms of action, including the modulation of key signaling pathways and inhibition of essential microbial enzymes, provides a rational basis for further drug design and optimization.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for both anticancer and antimicrobial activities will guide the design of more potent and selective analogs.

-

In Vivo Efficacy and Toxicology: Promising lead compounds should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

-

Target Deconvolution: For compounds with unknown mechanisms of action, target identification and deconvolution studies are crucial to understand their molecular basis of activity.

By addressing these areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

-

[Antimicrobial and Anti-pathogenic Activity of New Naphtho[7] Triazol-Thiadiazin Derivatives]([Link])

Sources

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

- 7. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility of 2-(2-Hydroxy-1-naphthyl)acetic acid in methanol

An In-depth Technical Guide to the Solubility of 2-(2-Hydroxy-1-naphthyl)acetic Acid in Methanol

Introduction

This compound is a naphthalene derivative with significant research interest, particularly due to its structural similarity to synthetic auxins like 1-Naphthaleneacetic acid (NAA), which are used to regulate plant growth.[1] Its application in organic synthesis and as a tool for studying radical reaction mechanisms further underscores its importance in the chemical and agricultural sciences.[1] A fundamental understanding of its physicochemical properties, most notably its solubility, is paramount for its effective use in any application, from reaction chemistry to formulation development.

This guide provides a comprehensive technical overview of the . As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of the principles governing this solubility and to equip researchers with the robust experimental methodology required to determine it accurately. We will explore the theoretical underpinnings of the solute-solvent interactions, present a field-proven experimental protocol, and discuss the analysis of the resulting data.

Physicochemical Profile of this compound

A thorough understanding of a compound's solubility begins with its molecular and physical characteristics. These properties dictate its interaction with the solvent at a molecular level.

| Property | Value | Source |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [2] |

| CAS Number | 10441-45-9 | [1][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [2] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Computed XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility. This principle is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Molecular Structure Analysis:

-

This compound (Solute): This molecule possesses both polar and non-polar characteristics. The bulky, aromatic naphthalene ring system is inherently non-polar and hydrophobic. Conversely, the molecule features two key polar functional groups: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] These groups are capable of acting as both hydrogen bond donors and acceptors, imparting a significant degree of polarity to the molecule.

-

Methanol (Solvent): Methanol (CH₃OH) is a polar, protic solvent. Its polarity arises from the electronegative oxygen atom in the hydroxyl group, creating a molecular dipole. The hydroxyl group allows methanol to readily participate in hydrogen bonding as both a donor and an acceptor.

Expected Intermolecular Interactions:

The is anticipated to be favorable due to the strong potential for hydrogen bonding between the solute's hydroxyl and carboxylic acid groups and the solvent's hydroxyl group. The carboxylic acid group, in particular, can form more hydrogen bonds than a simple alcohol, which generally enhances solubility in polar protic solvents.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of high-purity methanol in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation. [4] * Causality: Using excess solute guarantees that the solution reaches its maximum solute concentration at the given temperature, which is the definition of a saturated solution. Sealing the vessel prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Causality: Constant agitation ensures the entire volume of the solvent is exposed to the solute, facilitating dissolution. A long equilibration time is necessary because the dissolution process can be slow, and reaching a true equilibrium state is critical for accuracy. [5]

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). This must be done at the equilibration temperature to prevent precipitation or further dissolution.

-

Causality: Filtration is a critical step to separate the saturated solution from any undissolved micro-particles, which would artificially inflate the final measured mass of the solute.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, and pre-weighed sample vial (Mass = W₁). [6] * Dispense the filtered, saturated solution into the tared vial.

-

Immediately weigh the vial containing the solution (Mass = W₂).

-

Causality: Weighing the solution rather than relying on volumetric measurement accounts for the solution's density, leading to a more accurate determination of the solvent mass.

-

-

Solvent Removal and Drying:

-

Evaporate the methanol from the vial. This can be done in a fume hood, on a hot plate at low temperature, or more efficiently using a rotary evaporator or a gentle stream of nitrogen.

-

Once the bulk solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

-

Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it (Mass = W₃). Repeat the drying and weighing process until a constant mass is achieved. [6] * Causality: Drying to a constant weight is the only way to self-validate that all solvent has been removed. Failure to do so is a common source of experimental error. Cooling in a desiccator prevents the hygroscopic dried solute from absorbing atmospheric moisture.

-

Data Analysis and Thermodynamic Modeling

Once the experimental data is collected, the solubility can be calculated and expressed in various units.

Calculations:

-

Mass of Solute: M_solute = W₃ - W₁

-

Mass of Solvent: M_solvent = W₂ - W₃

-

Solubility (g / 100 g solvent): S = (M_solute / M_solvent) * 100

-

Solubility (mol/L): To express solubility in molarity, the density of the saturated solution must be determined.

Thermodynamic Modeling:

If solubility is determined at multiple temperatures, the data can be fitted to thermodynamic models like the van't Hoff equation or the modified Apelblat equation. [5]These models can provide valuable insights into the thermodynamics of the dissolution process.

-

van't Hoff Equation: This model relates the mole fraction solubility (x) to temperature (T) and allows for the calculation of the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution. [5][7]A positive ΔH° indicates an endothermic dissolution process, which is typical for the solubility of crystalline solids. [7]

Conclusion

For drug development professionals and researchers, this guide provides a robust, first-principles approach to understanding and, critically, determining this value. The detailed gravimetric protocol is designed for high accuracy and self-validation, ensuring that the data generated is reliable. By controlling for factors like temperature and purity, and by applying rigorous experimental technique, researchers can confidently establish the solubility parameters necessary for advancing their work.

References

-

Determination of Solubility by Gravimetric Method. [Online] Available at: [Link]

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60. [Online] Available at: [Link]

-

A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research - ACS Publications. [Online] Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Online] Available at: [Link]

-

This compound | C12H10O3 | CID 294566. PubChem. [Online] Available at: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Online] Available at: [Link]

-

Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O. Journal of Chemical & Engineering Data - ACS Publications. [Online] Available at: [Link]

-

Effect of Temperature on l-Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis. Journal of Chemical & Engineering Data - ACS Publications. [Online] Available at: [Link]

-

Solubility of Organic Compounds. [Online] Available at: [Link]

Sources

A Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic acid: A Putative Synthetic Auxin for Research and Development

Executive Summary

Synthetic auxins represent a cornerstone of plant science research and agricultural technology. Their structural diversity and functional specificity offer powerful tools for dissecting plant development and improving crop cultivation. This guide focuses on 2-(2-Hydroxy-1-naphthyl)acetic acid, a naphthalene-based derivative structurally related to the widely used synthetic auxin 1-Naphthaleneacetic acid (NAA).[1] Based on this structural analogy, it is positioned as a valuable candidate for investigating plant growth regulation, particularly as a rooting agent.[1] This document provides a comprehensive technical overview intended for researchers and drug development professionals. It details a representative chemical synthesis, outlines the established molecular mechanism of auxin action through which this compound is hypothesized to function, and presents a validated protocol for quantifying its biological activity.

Introduction: The Rationale for Novel Synthetic Auxins

Plant hormones, or phytohormones, are small molecules that regulate nearly every aspect of a plant's life cycle.[2] Among these, auxins are paramount, orchestrating critical processes such as cell elongation, division, differentiation, and responses to environmental cues like light and gravity.[2] The primary native auxin, Indole-3-acetic acid (IAA), is often limited in its practical application due to its susceptibility to degradation by light and enzymatic oxidation.[3]

This limitation spurred the development of synthetic auxins, which are structurally similar to IAA but possess greater stability.[4] Compounds like 1-Naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) have become indispensable tools. They are used extensively in agriculture for promoting root formation in cuttings, thinning fruit, and as selective herbicides.[5][6]

The exploration of novel auxin analogues like this compound (CAS 10441-45-9) is driven by the quest for compounds with potentially unique activities, improved specificity, or different metabolic fates within the plant. The addition of a hydroxyl group to the naphthalene ring, as compared to NAA, introduces a change in polarity and potential for different hydrogen bonding interactions, which could modulate its binding affinity to auxin receptors and its subsequent biological activity. This guide provides the foundational technical knowledge for synthesizing, characterizing, and evaluating this promising compound.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several routes, often involving condensation reactions or the hydrolysis of stable intermediates.[1] A documented and chemically intuitive method involves the acid-catalyzed hydrolysis of its corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[3] This approach is advantageous as the lactone serves as a stable, isolatable precursor to the desired carboxylic acid.

Representative Synthesis: Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one

The core of this synthesis is a ring-opening reaction. The lactone, which is an intramolecular ester, is subjected to hydrolysis under acidic conditions. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the ester bond and formation of the final carboxylic acid and hydroxyl functionalities.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should consult primary literature and perform appropriate safety assessments before implementation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend naphtho[2,1-b]furan-2(1H)-one (1.0 eq) in a suitable solvent such as aqueous dioxane or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 5-10 mol%).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with an organic solvent like ethyl acetate.

-

Isolation: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a solvent system such as ethanol/water or toluene to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data below is compiled from established chemical databases.

| Property | Value | Source |

| CAS Number | 10441-45-9 | PubChem[7] |

| Molecular Formula | C₁₂H₁₀O₃ | PubChem[7] |

| Molecular Weight | 202.21 g/mol | PubChem[7] |

| Appearance | White to off-white solid | --- |

| XLogP3 | 2.3 | PubChem[7] |

| FT-IR (KBr, cm⁻¹) | 3500-3200 (Broad, O-H stretch, phenolic), 3300-2500 (Broad, O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid) | BenchChem[3] |

| ¹³C NMR | Spectral data available | PubChem[7] |

| Mass Spec (GC-MS) | Spectral data available | PubChem[7] |

Putative Molecular Mechanism of Action

Synthetic auxins function by hijacking the cell's natural auxin perception and signaling machinery.[4] The primary and most well-understood pathway involves the TIR1/AFB family of F-box proteins, which function as nuclear auxin receptors.[2] It is highly probable that this compound exerts its biological effects through this canonical pathway.

The TIR1/AFB Signaling Pathway

The core of auxin signaling is a mechanism of de-repression, elegantly controlling gene expression.

-

In the Absence of Auxin: Transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs). This interaction prevents ARFs from activating the transcription of auxin-responsive genes.[1]

-

In the Presence of Auxin: Auxin molecules enter the nucleus and act as a "molecular glue."[7] They bind to a pocket formed by the TIR1/AFB protein and an Aux/IAA repressor, stabilizing their interaction.[1]

-

Ubiquitination and Degradation: The TIR1/AFB protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. The auxin-stabilized binding of Aux/IAA to this complex leads to the tagging of the Aux/IAA protein with a chain of ubiquitin molecules.

-

De-repression and Gene Activation: The polyubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome.[1] This destruction frees the ARF transcription factors, which can then bind to auxin-response elements in the promoters of target genes, activating their transcription and initiating downstream physiological responses like cell elongation and division.[1]

Synthetic auxins like this compound are effective because they can also fit into this binding pocket and initiate the degradation of Aux/IAA proteins. Their enhanced stability compared to IAA leads to persistent signaling, which at low concentrations promotes growth but at high concentrations can cause uncontrolled growth and be herbicidal.[4]

Caption: The canonical TIR1/AFB auxin signaling pathway.

In Vitro Evaluation of Auxin Activity

To validate the auxin activity of a novel compound, a standardized and quantifiable biological assay is required. The Arabidopsis thaliana root elongation assay is a widely accepted method due to the plant's rapid growth, genetic tractability, and the high sensitivity of its roots to exogenous auxins.

Rationale for the Root Elongation Assay

Auxins exhibit a characteristic dose-dependent effect on root growth. At very low concentrations, they can slightly promote primary root elongation, while at moderate to high concentrations, they strongly inhibit primary root elongation but promote the formation of lateral and adventitious roots. This biphasic response provides a robust and measurable phenotype to quantify auxin activity. By comparing the dose-response curve of this compound to that of known auxins like IAA and NAA, its relative potency can be determined.

Experimental Protocol: Arabidopsis thaliana Root Elongation Assay

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse 4-5 times with sterile deionized water.

-

Plating and Stratification: Resuspend seeds in sterile 0.1% agar and plate them in a line on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Seal the plates and stratify at 4 °C for 2-3 days in the dark to ensure uniform germination.

-

Germination: Transfer the plates to a growth chamber and orient them vertically. Grow for 4-5 days under controlled conditions (e.g., 22 °C, 16h light/8h dark cycle).

-

Treatment Transfer: Prepare MS agar plates supplemented with a range of concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Include positive controls (IAA, NAA) and a solvent control (e.g., DMSO or ethanol, depending on the stock solution solvent).

-

Seedling Transfer: Carefully transfer seedlings of uniform size from the germination plates to the treatment plates (typically 8-10 seedlings per plate). Mark the position of the root tip at the time of transfer (Time 0).

-

Incubation and Measurement: Return the plates to the growth chamber in a vertical orientation. After a set period (e.g., 3-5 days), scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the Time 0 mark to the new root tip.

-

Data Analysis: For each concentration, calculate the average root growth and standard error. Plot the percent inhibition of root elongation relative to the control against the log of the auxin concentration to generate a dose-response curve and determine key parameters like the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation Template

Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different treatments and concentrations.

| Treatment | Concentration (nM) | n (replicates) | Mean Primary Root Length (mm) ± SE | % Inhibition |

| Control (Solvent) | 0 | 30 | 0% | |

| This compound | 10 | 30 | ||

| 50 | 30 | |||

| 100 | 30 | |||

| 500 | 30 | |||

| NAA (Positive Control) | 10 | 30 | ||

| 50 | 30 | |||

| 100 | 30 | |||

| 500 | 30 |

Conclusion and Future Directions

This compound presents a compelling target for research as a synthetic auxin. Its structural similarity to NAA strongly suggests activity within the canonical TIR1/AFB signaling pathway, a hypothesis that can be rigorously tested using the standardized bioassays outlined in this guide.[1] Successful synthesis and characterization, followed by quantitative biological evaluation, are the critical first steps in elucidating its specific properties.

Future research should focus on a comprehensive dose-response analysis to determine its potency relative to established auxins. Further investigations could explore its effects on other auxin-mediated processes, such as lateral root development, gravitropism, and gene expression profiling of auxin-responsive markers. Understanding the structure-activity relationship of hydroxylated naphthalene-based auxins could ultimately lead to the development of novel plant growth regulators with enhanced selectivity and efficacy for advanced agricultural and horticultural applications.

References

-

Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. Available at: [Link]

-

Ryu, H., et al. (2014). Insights into the Origin and Evolution of the Plant Hormone Signaling Machinery. Plant and Cell Physiology, 55(5), 857-871. Available at: [Link]

-

Choudhary, A., et al. (2023). Plant hormone signaling: an intricate dance of growth and development. International Research Journal of Plant Science, 15, 30-35. Available at: [Link]

-

Chen, Q., & Ljung, K. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1051939. Available at: [Link]

-

GSP Conference. (2023). Plant Hormone Signaling. Global Conference on Plant Science and Molecular Biology. Available at: [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Available at: [Link]

-

Sauer, M., & Friml, J. (2011). AUXIN-BINDING-PROTEIN1, the second auxin receptor: what is the significance of a two-receptor concept in plant signal transduction? Journal of Experimental Botany, 62(10), 3319-3322. Available at: [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e56339. Available at: [Link]

-

Wikipedia. 1-Naphthaleneacetic acid. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Purdue University. Synthetic Auxins / Herbicide Symptoms Tool. Available at: [Link]

-

Venis, M. A., & Napier, R. M. (1995). Auxin Receptors and Auxin Binding Proteins. Critical Reviews in Plant Sciences, 14(1), 27-47. Available at: [Link]

-

Biology LibreTexts. (2022). 28.16: Signaling in Plants. Available at: [Link]

-

Wikipedia. Auxin binding protein. Available at: [Link]

-

Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33, 649-658. Available at: [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]

-

Todd, C. D., & Trobacher, C. P. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(14), 4059-4062. Available at: [Link]

-

Uchida, N., & Tasaka, M. (2013). Interaction and Integration of Auxin Signaling Components. Plant and Cell Physiology, 54(4), 467-474. Available at: [Link]

-

Scherer, G. F. (2011). AUXIN BINDING PROTEIN1: The Outsider. The Plant Cell, 23(6), 2041-2044. Available at: [Link]

-

PubChem. 1-Naphthaleneacetic acid. Available at: [Link]

-

iGEM. (2018). Team:UNSW Australia/Lab/Plants. Available at: [Link]

-

Blancaflor, E. B., et al. (2003). Effect of auxins on Arabidopsis primary root elongation. Plant Physiology, 131(1), 101-112. Available at: [Link]

-

Li, L., et al. (2022). How plants cope with fast primary root elongation inhibition. Frontiers in Plant Science, 13, 1032336. Available at: [Link]

-

Overvoorde, P., et al. (2010). Auxin Control of Root Development. Cold Spring Harbor Perspectives in Biology, 2(6), a001537. Available at: [Link]

-

Campanoni, P., & Nick, P. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. Plant Physiology, 137(3), 939-948. Available at: [Link]

-

Kourounakis, A. P., et al. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 28(5), 2171. Available at: [Link]

-

Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. Available at: [Link]

-

Science.gov. naphthaleneacetic acid naa: Topics. Available at: [Link]

-

Slideshare. (2024). Bioassay for plant growth regulators. Available at: [Link]

-

Beale, S. L., et al. (2011). A synthetic auxin (NAA) suppresses secondary wall cellulose synthesis and enhances elongation in cultured cotton fiber. Plant Cell Reports, 28(7), 1023-1032. Available at: [Link]

-

AERU. 1-naphthylacetic acid. University of Hertfordshire. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. naphthaleneacetic acid naa: Topics by Science.gov [science.gov]

- 3. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 5. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Hydroxy-1-naphthyl)acetic acid, a naphthalene derivative with significant ties to the field of plant growth regulation. While its direct history is less documented than its famous analogue, 1-Naphthaleneacetic acid (NAA), this document will explore its scientific context, detail established synthetic routes, characterize its physicochemical properties, and discuss its current and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and agricultural science who are interested in the broader class of naphthalene-based compounds.

Introduction and Historical Context

The study of this compound is intrinsically linked to the discovery and development of synthetic auxins. Auxins are a class of plant hormones that play a crucial role in virtually all aspects of plant growth and development. The first naturally occurring auxin, indole-3-acetic acid (IAA), was identified in the early 1930s, sparking a search for synthetic analogues with similar or enhanced activities.[1] This research led to the synthesis of 1-Naphthaleneacetic acid (NAA) in the 1930s, which quickly became a widely used plant growth regulator.[1]

This compound is a structural derivative of NAA, featuring a hydroxyl group on the naphthalene ring. While the exact date and discoverer of its first synthesis are not prominently documented in historical records, its emergence is a logical progression in the exploration of structure-activity relationships within the naphthylacetic acid family. The addition of a hydroxyl group can significantly alter a molecule's polarity, solubility, and interaction with biological targets, making it a point of interest for chemists and biologists. Primarily, its study has been in the realm of agricultural and organic chemistry research, where it is valued for investigating plant growth and as a synthetic intermediate.[2]

Synthesis of this compound

Several synthetic pathways for this compound have been reported. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Method 1: Acid-Catalyzed Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one

One of the documented methods involves the hydrolysis of the corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[2] This intramolecular ester serves as a stable intermediate that can be converted to the target acid.

-

Rationale: The lactone is a cyclic ester. Under acidic conditions, the ester linkage is susceptible to hydrolysis, where a water molecule attacks the carbonyl carbon, leading to the opening of the ring and the formation of a carboxylic acid and a hydroxyl group.

Experimental Protocol:

-

Dissolution: Dissolve naphtho[2,1-b]furan-2(1H)-one in a suitable solvent mixture, such as aqueous ethanol.

-

Acidification: Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.

-

Heating: Heat the reaction mixture under reflux to facilitate the hydrolysis reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent to yield this compound.

Caption: One-pot synthesis from 2-hydroxy-1-naphthaldehyde.

Physicochemical and Spectroscopic Properties

The properties of this compound are crucial for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| CAS Number | 10441-45-9 | [2][3] |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [2][3] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in organic solvents |

Spectroscopic Data:

-

FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. [2]Other key peaks would include those for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches from the naphthalene ring.

-

NMR: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, confirming the positions of the substituents on the naphthalene ring and the presence of the acetic acid moiety.

-

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to its molecular weight, aiding in its identification.

Applications

Agricultural Research

The primary application of this compound is in agricultural research as a plant growth regulator. [2]Its structural similarity to NAA suggests it functions as a synthetic auxin. [2]

-

Rooting Agent: It is studied for its ability to stimulate the vegetative propagation of plants from stem and leaf cuttings. [2]* Investigative Tool: It serves as a valuable compound for studying plant growth regulation and developmental processes. [2]

Caption: Role as a synthetic auxin in plant growth.

Organic Synthesis Intermediate

This compound is also a key synthetic intermediate in various organic synthesis pathways. [2]Its functional groups—the hydroxyl, carboxylic acid, and the naphthalene core—provide multiple reaction sites for the construction of more complex molecules.

Potential in Drug Development